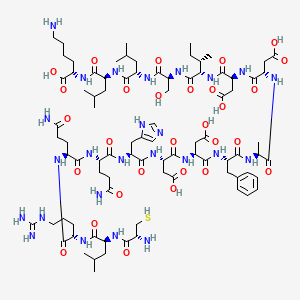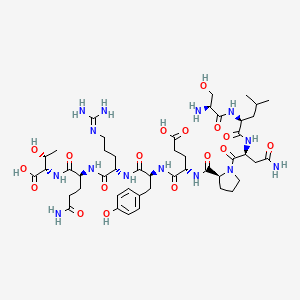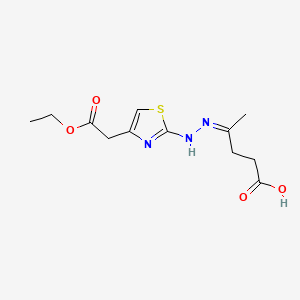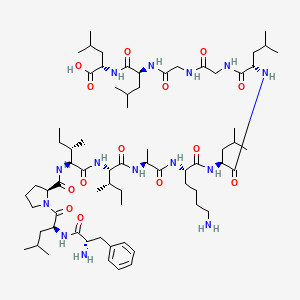
Peptide 5e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide 5e is an antimicrobial peptide known for its inhibitory activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It exhibits minimum inhibitory concentration values of 30, 5, and 25 micrograms per milliliter, respectively . This peptide is part of a broader class of bioactive peptides that play crucial roles in innate immunity and have potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peptide 5e can be synthesized using solid-phase peptide synthesis, a method developed by R. Bruce Merrifield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The Fmoc group is removed using 20% piperidine in dimethylformamide, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the solid-phase synthesis process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Peptide 5e undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Peptide 5e has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mécanisme D'action
Peptide 5e exerts its antimicrobial effects by interacting with the microbial cell membrane. It disrupts the membrane integrity, leading to cell lysis and death. The peptide’s amphiphilic structure allows it to insert into the lipid bilayer, forming pores that compromise the membrane’s barrier function .
Comparaison Avec Des Composés Similaires
Peptide 5e is similar to other antimicrobial peptides such as:
Peptide 5f: Exhibits similar antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.
Peptide 5g: Also shows comparable inhibitory activity against the same microorganisms.
Uniqueness: this compound’s unique sequence and structure confer specific antimicrobial properties that may differ in potency and spectrum from other peptides. Its minimum inhibitory concentration values highlight its effectiveness against a range of pathogens.
Propriétés
Formule moléculaire |
C69H118N14O14 |
|---|---|
Poids moléculaire |
1367.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H118N14O14/c1-16-43(13)57(82-67(94)58(44(14)17-2)81-65(92)54-27-23-29-83(54)68(95)52(33-41(9)10)79-60(87)47(71)35-46-24-19-18-20-25-46)66(93)74-45(15)59(86)76-48(26-21-22-28-70)62(89)78-51(32-40(7)8)64(91)77-49(30-38(3)4)61(88)73-36-55(84)72-37-56(85)75-50(31-39(5)6)63(90)80-53(69(96)97)34-42(11)12/h18-20,24-25,38-45,47-54,57-58H,16-17,21-23,26-37,70-71H2,1-15H3,(H,72,84)(H,73,88)(H,74,93)(H,75,85)(H,76,86)(H,77,91)(H,78,89)(H,79,87)(H,80,90)(H,81,92)(H,82,94)(H,96,97)/t43-,44-,45-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-/m0/s1 |
Clé InChI |
NFPMVRQRWATDTR-WEZLYDDYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
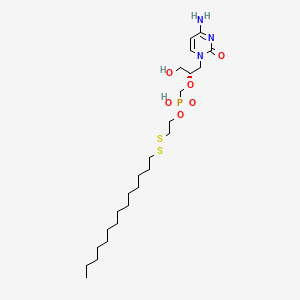
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
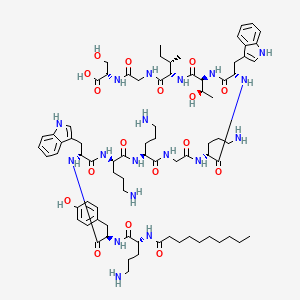
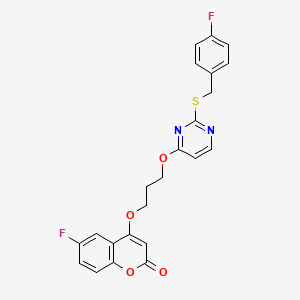
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
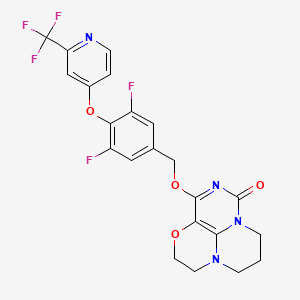
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
